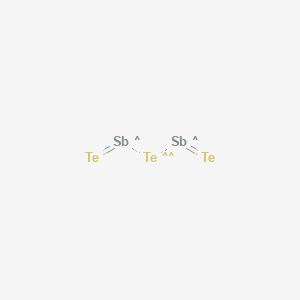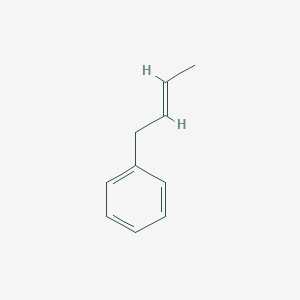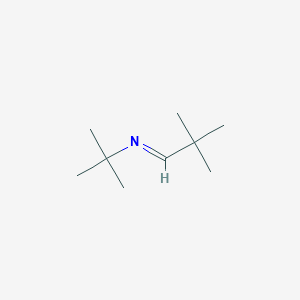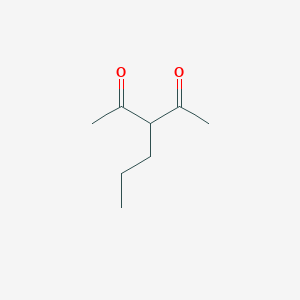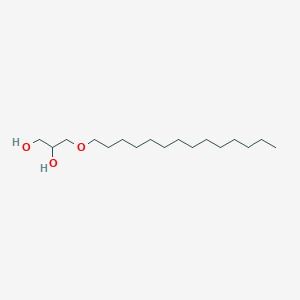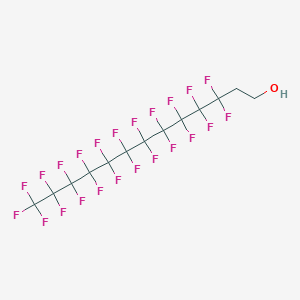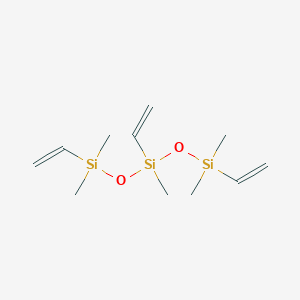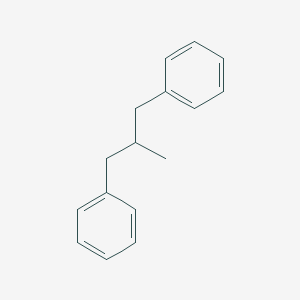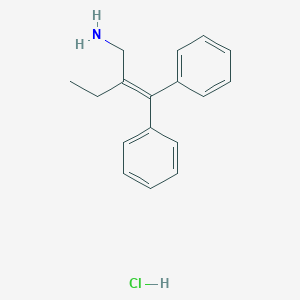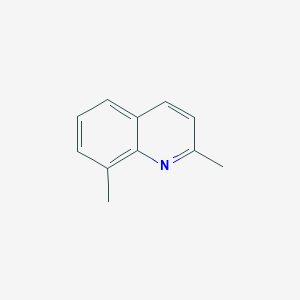
2,8-二甲基喹啉
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 2,8-dimethylquinoline, often involves the Friedländer synthesis, a method that allows for the construction of the quinoline core through the condensation of aminobenzaldehydes with ketones or cyclohexanediones in the presence of acidic or basic catalysts. For instance, the synthesis of 5,8,5′,8′-dimethoxy-3,3′-dimethylene-2,2′-biquinoline showcases the versatility of the Friedländer synthesis in producing complex quinoline derivatives with high yield (Zhang Qing-hua, 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often elucidated using various spectroscopic techniques such as UV, NMR, IR, and mass spectrometry. X-ray crystallography provides detailed insights into the arrangement of atoms within the molecule and its electronic structure, impacting its reactivity and physical properties. The structure of quinoline derivatives can significantly affect their photophysical properties, as observed in compounds with the 8-hydroxyquinoline group, where molecular configurations influence fluorescence and pH-sensing properties (Yuting Chen et al., 2011).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, reflecting their rich chemistry. These compounds can undergo electrophilic substitution reactions at the benzene ring, nucleophilic substitution at the pyridine nitrogen, and can form complexes with metals. The reactivity of the quinoline nucleus is modulated by substituents, which can activate or deactivate the ring towards further chemical transformations. For example, the synthesis and reactivity of 8-hydroxyquinoline derivatives with metal ions highlight the ability of these compounds to form stable complexes, which is crucial for their applications in materials science and catalysis (Guozan Yuan et al., 2012).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the quinoline core. These properties are essential for understanding the material's behavior in different environments and applications. For instance, the study of molecular and crystal structures of quinoline derivatives provides valuable information on the compound's stability, packing in the solid state, and potential intermolecular interactions, which are critical for the development of new materials and drugs (A. Lyakhov et al., 2000).
科研应用
阿尔茨海默病和神经保护:
- 包括2-取代8-羟基喹啉在内的8-羟基喹啉已被提议用于治疗阿尔茨海默病。来自这一类的治疗药物PBT2显示出在动物模型中分解淀粉样斑块、抑制Cu/Aβ氧化还原化学反应以及逆转阿尔茨海默病表型的潜力(Kenche等,2013)。
- 关于PBT2的另一项研究显示其在降低脑脊液中的Aβ并改善阿尔茨海默病认知方面具有潜力,暗示其在靶向淀粉样蛋白β方面的作用(Villemagne et al., 2017)。
- 一种2-取代8-羟基喹啉化合物,2-[(二甲氨基)甲基]-8-羟基喹啉,刺激成年小鼠神经干细胞,表明其在神经再生应用中的潜力(Haigh et al., 2016)。
抗菌和抗真菌特性:
- 8-羟基喹啉衍生物展示出广泛的生物活性,包括抗菌和抗真菌效果,并正在探索其作为新药物潜在首选化合物的可能性(Saadeh et al., 2020)。
- 特定的8-羟基喹啉衍生物,包括2,8-二甲基喹啉,显示出抗细菌活性,尤其对抗油脂分泌分枝杆菌(Kayirere et al., 1998)。
治疗应用和药物开发:
- 对于潜伏疟疾的8-氨基喹啉疗法的研究为其科学和临床应用提供了见解,8-氨基喹啉已显示出对地方性疟疾的潜力(Baird, 2019)。
- 另一个研究领域涉及合成各种8-羟基喹啉衍生物及其药物特性,重点关注DNA G-四链体稳定剂和端粒酶抑制剂在癌症治疗中的应用(Cookson et al., 2005)。
分析化学和溶剂研究:
- 气相中二甲基喹啉的红外光谱研究为其分析和大气相关性提供了见解(Das et al., 2010)。
- 8-羟基喹啉的光物理特性,包括光诱导互变异构化和溶剂效应,为分析应用提供了宝贵信息(Bardez et al., 1997)。
Safety And Hazards
性质
IUPAC Name |
2,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-4-3-5-10-7-6-9(2)12-11(8)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELFSAVWJLQIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163349 | |
| Record name | 2,8-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dimethylquinoline | |
CAS RN |
1463-17-8 | |
| Record name | 2,8-Dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1463-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Dimethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1463-17-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,8-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,8-DIMETHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3693PC4G7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。






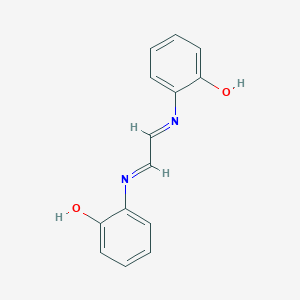
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)
